ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate
Description
Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate is a fluorinated organic compound characterized by a trifluorobutanoate ester backbone and a (3Z)-configured hydrazinylidene moiety linked to a cyanoacetyl group. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and synthetic chemistry. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyanoacetyl-hydrazinylidene moiety may contribute to bioactivity, such as antiviral or enzyme inhibitory effects .
Properties
IUPAC Name |
ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O3/c1-2-18-8(17)5-6(9(10,11)12)14-15-7(16)3-4-13/h2-3,5H2,1H3,(H,15,16)/b14-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLXOGBEIQKEGG-NSIKDUERSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)CC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)CC#N)/C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetic acid hydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of catalysts to accelerate the reaction and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate involves its interaction with various molecular targets. The hydrazone moiety can form hydrogen bonds and interact with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. The trifluorobutanoate ester enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazinylidene-Containing Derivatives
Compounds featuring hydrazinylidene groups, such as diketopiperazine derivatives from marine actinomycetes (e.g., (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione), share structural similarities in their unsaturated hydrazine-derived frameworks. However, the target compound differs in its ester-linked trifluorobutanoate chain and cyanoacetyl substituent, which are absent in diketopiperazines. These structural differences correlate with distinct bioactivities: diketopiperazines exhibit antiviral activity against H1N1 (IC₅₀ = 6.8–41.5 μM) , while the target compound’s activity remains uncharacterized in the provided evidence.
Table 1: Comparison of Hydrazinylidene-Containing Compounds
Fluorinated Esters
The trifluorobutanoate ester group in the target compound distinguishes it from non-fluorinated or differently substituted esters. For example:
- Ethyl aroylacetates (e.g., 3a–3g in ) feature aryl substituents instead of cyanoacetyl-hydrazinylidene, which may alter electronic properties and biological target interactions.
Table 2: Fluorinated Esters and Their Properties
Cyanoacetyl-Containing Compounds
The cyanoacetyl group in the target compound is synthetically versatile, as seen in , where ethyl cyanoacetate is used to synthesize pyran derivatives. However, the target compound’s hydrazinylidene linkage may confer unique reactivity compared to cyanoacetate-based intermediates like ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b in ).
Pharmacological Potential and Fluorine’s Role
Fluorine’s incorporation in pharmaceuticals () suggests the trifluorobutanoate group in the target compound could enhance bioavailability and resistance to oxidative metabolism. However, its bioactivity profile requires further investigation, as current evidence focuses on structurally distinct fluorinated drugs (e.g., antimalarials or antivirals).
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